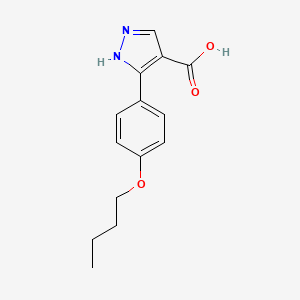![molecular formula C13H10N2O2S B2603179 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 900449-76-5](/img/new.no-structure.jpg)
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
Thienopyrimidinones and phenyl compounds are often used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities . .
Mode of Action
Similar compounds often interact with their targets by binding to them, thereby inhibiting their function .
Biochemical Pathways
Similar compounds often affect pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds often have good bioavailability due to their lipophilicity .
Result of Action
Similar compounds often have antiviral and antitumor activities .
Action Environment
Similar compounds are often stable under physiological conditions .
生化分析
Biochemical Properties
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It acts as an inhibitor for several key enzymes, including cAMP-phosphodiesterase and dihydrofolate reductase . By inhibiting these enzymes, the compound can modulate cellular signaling pathways and metabolic processes. Additionally, it interacts with proteins such as tyrosine kinase receptors, enhancing their activity and influencing cell proliferation and differentiation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by inhibiting protein kinases and interfering with DNA synthesis . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, it can modulate cellular metabolism by affecting the synthesis of nucleotides and amino acids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as dihydrofolate reductase, inhibiting their activity and preventing the synthesis of essential biomolecules . Additionally, it can form hydrogen bonds with nucleotide bases, interfering with DNA replication and transcription . The compound also activates or inhibits various signaling proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells over extended periods . Its efficacy may decrease over time due to potential degradation and the development of cellular resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as serine hydroxymethyl transferase and glycinamide ribonucleotide formyltransferase, which are crucial for nucleotide biosynthesis . The compound can also affect the one-carbon metabolism pathway, influencing the synthesis of purine and pyrimidine nucleotides . These interactions can lead to changes in metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via folate receptors and transported across membranes by proton-coupled folate transporters . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy and specificity . This localization is essential for its role in modulating cellular metabolism and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or other hydroxymethylating agents under controlled conditions.
Phenyl Substitution: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anticancer, antiviral, or antimicrobial activities.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the thieno ring.
Phenyl-Substituted Heterocycles: Compounds with a phenyl group attached to various heterocyclic cores.
Uniqueness
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to the combination of its thieno[2,3-d]pyrimidine core, hydroxymethyl group, and phenyl substitution. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
属性
CAS 编号 |
900449-76-5 |
|---|---|
分子式 |
C13H10N2O2S |
分子量 |
258.3 |
IUPAC 名称 |
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c16-6-10-14-12(17)11-9(7-18-13(11)15-10)8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,14,15,17) |
InChI 键 |
LIOOSSKXGJFYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CO |
溶解度 |
soluble |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2603097.png)

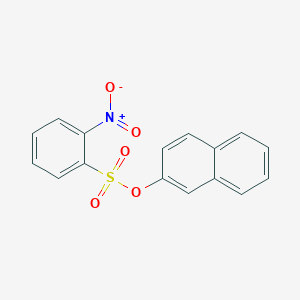
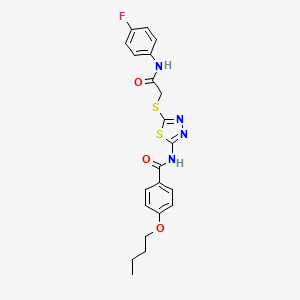
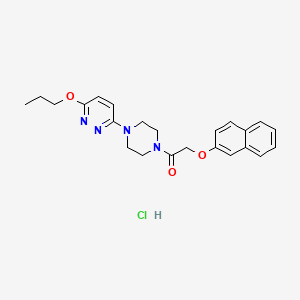
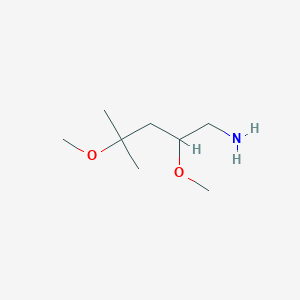
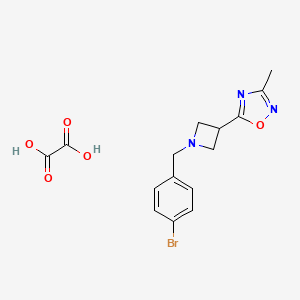
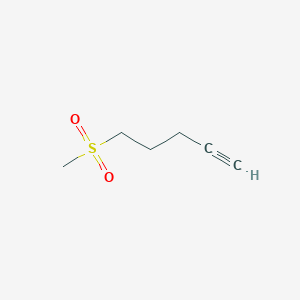
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2603110.png)
![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2603113.png)
![N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2603116.png)
![5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2603118.png)
